![molecular formula C16H20ClN3OS B2491658 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1206994-32-2](/img/structure/B2491658.png)
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a combination of aromatic, heterocyclic, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the intermediate: Reacting 2-chlorobenzyl chloride with dimethylamine to form 2-(2-chlorophenyl)-2-(dimethylamino)ethyl chloride.
Urea formation: Reacting the intermediate with thiophen-2-ylmethyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent choice to maximize yield and purity.
Purification techniques: Crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has been explored for its pharmacological properties, particularly in the development of therapeutic agents. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been shown to affect mitochondrial pathways, which are critical for cancer cell survival.
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains and fungi. This property could be leveraged in developing new antibiotics.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes, particularly urease. Urease inhibitors are crucial in treating conditions such as kidney stones and peptic ulcers.
- Urease Inhibition : Studies have demonstrated that modifications to the thiourea structure can enhance urease inhibitory activity compared to standard inhibitors.
Antioxidant Applications
The presence of thiophene and chlorophenyl groups contributes to the compound's antioxidant properties. It has been found to scavenge free radicals effectively, which is beneficial in reducing oxidative stress in biological systems.
Urease Inhibition Study
A study conducted on various thiourea derivatives, including this compound, revealed that certain structural modifications significantly improved urease inhibition compared to established drugs. This finding supports the potential use of this compound in treating urease-related conditions.
Antioxidant Efficacy Evaluation
In comparative studies against known antioxidants like Vitamin C, derivatives of this compound exhibited substantial DPPH radical scavenging activity, suggesting its potential health benefits as an antioxidant-rich agent.
Cytotoxicity Assessment
Research on the cytotoxic effects of this compound against breast cancer cell lines indicated that it induces apoptosis at micromolar concentrations. This suggests its viability as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridinyl group instead of a thiophenyl group.
Uniqueness
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophenyl group, which can impart different electronic and steric properties compared to other similar compounds
Biological Activity
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea, commonly referred to as a thiourea derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiourea moiety, which is known for its ability to form hydrogen bonds and interact with various biological targets. The synthesis typically involves the reaction of thiophen-2-ylmethyl isocyanate with 2-(dimethylamino)ethyl-2-chlorobenzylamine. This reaction can be optimized using various solvents and catalysts to enhance yield and purity.
Anticancer Properties
Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
---|---|---|---|
EKVX (Lung cancer) | 1.7 | 21.5 | 25.9 |
RPMI-8226 (Leukemia) | 28.7 | 15.9 | 27.9 |
OVCAR-4 (Ovarian) | 25.1 | 77.5 | 93.3 |
These findings indicate that the compound has selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .
Antimicrobial Activity
Thiourea derivatives are also recognized for their antimicrobial properties. They have been tested against various bacterial strains and fungi, showcasing a broad spectrum of activity:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated efficacy against common fungal pathogens.
In one study, a related compound exhibited an MIC (Minimum Inhibitory Concentration) of less than 10 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Anti-inflammatory Effects
Thiourea compounds have shown potential in modulating inflammatory responses. They inhibit key pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
The biological activity of thiourea derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many thioureas act as inhibitors of enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Thioureas may also exhibit antioxidant properties, reducing oxidative stress within cells.
Case Studies
Several case studies have highlighted the therapeutic potential of thiourea derivatives:
- A study involving a series of substituted thioureas demonstrated selective cytotoxicity against human breast cancer cells while exhibiting minimal toxicity towards normal fibroblasts.
- Another investigation focused on the anti-inflammatory effects of a thiourea derivative in animal models showed significant reduction in edema and inflammatory markers.
Properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-20(2)15(13-7-3-4-8-14(13)17)11-19-16(21)18-10-12-6-5-9-22-12/h3-9,15H,10-11H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRORLWTTRDMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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